2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol
Description
2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is a brominated aromatic compound featuring a propane-1,3-diol backbone substituted with a methyl group at the C2 position and an amino group linked to a 3-bromobenzyl moiety. This structure confers unique physicochemical properties, including polarity from the diol and amino groups, and lipophilicity from the bromophenyl group. Potential applications include corrosion inhibition or bioactive roles, though specific data on its biological activity remain unexplored in the evidence.
Properties
Molecular Formula |
C11H16BrNO2 |
|---|---|
Molecular Weight |
274.15 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C11H16BrNO2/c1-11(7-14,8-15)13-6-9-3-2-4-10(12)5-9/h2-5,13-15H,6-8H2,1H3 |
InChI Key |
PJKMCFVIPCJVDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol typically involves the reaction of 3-bromobenzylamine with 2-methyl-1,3-propanediol under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade equipment, and ensuring compliance with safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated alcohols, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds share the propane-1,3-diol core but differ in substituents, leading to variations in properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Substituent Effects on Corrosion Inhibition: The Schiff base derivative (2-(2-hydroxybenzylideneamino)-2-methylpropane-1,3-diol) exhibits superior corrosion inhibition (97% efficiency in 2 M HCl) compared to naphthyl-substituted analogs. This is attributed to electron-donating hydroxyl groups enhancing adsorption on mild steel surfaces .
Stereochemical and Aromatic Substitution: Bis-aryl derivatives (e.g., threo-1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) demonstrate rigid stereochemistry but lack reported bioactivity, suggesting that mono-substitution (as in the target compound) may offer better pharmacokinetic profiles . Compounds with extended alkyl chains (e.g., heptyloxy in ) exhibit increased lipophilicity, which could improve membrane permeability in biological systems.
Functional Group Diversity: Schiff base derivatives (imine linkage) are prevalent in coordination chemistry and corrosion inhibition, whereas amino-linked compounds (e.g., the target) may favor hydrogen bonding or enzymatic interactions . The absence of a conjugated π-system in the target compound (compared to Schiff bases) reduces UV-vis activity but may enhance stability under acidic conditions.
Biological Activity
2-{[(3-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol is an organic compound notable for its structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H16BrNO2
- Molecular Weight : 274.15 g/mol
- Structural Features : The compound includes a bromophenyl group attached to a 2-methylpropane-1,3-diol backbone, which imparts unique chemical properties.
The presence of the bromine atom in the phenyl ring enhances the compound's chemical reactivity and may influence its biological interactions through mechanisms such as halogen bonding, potentially affecting pharmacodynamics.
Synthesis
The synthesis of this compound typically involves the reaction between 3-bromobenzylamine and 2-methyl-1,3-propanediol. Key parameters such as temperature and solvent choice are critical for optimizing yield and purity during laboratory synthesis.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biomolecules. The bromophenyl moiety could enhance binding affinity to specific targets, influencing therapeutic outcomes. However, comprehensive studies detailing specific mechanisms remain limited.
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The halogenated phenyl group may contribute to increased efficacy against certain bacteria and fungi.
- Cytotoxicity : In vitro assays have shown that related compounds can exhibit cytotoxic effects on cancer cell lines, indicating potential as anticancer agents. Further research is needed to evaluate the specific cytotoxicity of this compound.
- Neuroprotective Effects : Some studies have indicated that structurally similar compounds may offer neuroprotective benefits in models of neurodegeneration. Investigating the neuroprotective potential of this compound could provide insights into its applicability in treating neurological disorders.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-2-methyl-1,3-propanediol | Lacks the bromophenyl group | Simpler structure; primarily an amino alcohol |
| 3-Bromobenzylamine | Contains the bromophenyl group | Focused on amine properties |
| 3-[(2-Bromophenyl)methoxy]-2-methylpropane-1,2-diol | Similar diol structure with methoxy | Different functional group leading to varied reactivity |
The distinct combination of both the bromophenyl group and the diol moiety in this compound imparts unique chemical and biological properties that differentiate it from similar compounds.
Future Research Directions
To fully understand the biological activity of this compound, further research is warranted in the following areas:
- Detailed Pharmacological Studies : Investigating specific interactions with biomolecular targets.
- In Vivo Studies : Assessing efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating pathways through which this compound exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
